molecular formula C12H17Cl2NO B3371636 4-Benzyl-2-(chloromethyl)morpholine hydrochloride CAS No. 75584-86-0

4-Benzyl-2-(chloromethyl)morpholine hydrochloride

Cat. No.: B3371636
CAS No.: 75584-86-0
M. Wt: 262.17 g/mol
InChI Key: KPUOKECYXLEXKA-UHFFFAOYSA-N
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Description

4-Benzyl-2-(chloromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C12H16ClNO It is a derivative of morpholine, a heterocyclic amine, and features a benzyl group and a chloromethyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(chloromethyl)morpholine hydrochloride typically involves the reaction of morpholine with benzyl chloride and formaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chloromethylated to yield the final product. The reaction conditions often include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or ethanol.

    Catalyst: Hydrochloric acid is used as a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(chloromethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted morpholine derivatives.

    Oxidation Products: Oxidized forms of the compound, such as morpholine N-oxides.

    Reduction Products: Reduced forms, including morpholine derivatives with reduced functional groups.

Scientific Research Applications

4-Benzyl-2-(chloromethyl)morpholine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(chloromethyl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Chloromethyl)morpholine: Lacks the benzyl group, resulting in different binding properties and reactivity.

    4-(2-Chloroethyl)morpholine: Features a different substitution pattern, leading to variations in chemical behavior and applications.

Uniqueness

4-Benzyl-2-(chloromethyl)morpholine hydrochloride is unique due to the presence of both benzyl and chloromethyl groups, which confer distinct chemical reactivity and binding properties. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-benzyl-2-(chloromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUOKECYXLEXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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